molecular formula C5H8N2O2S B025025 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid CAS No. 103983-05-7

2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid

Cat. No.: B025025
CAS No.: 103983-05-7
M. Wt: 160.2 g/mol
InChI Key: WWVRIXFXCHXYQQ-UHFFFAOYSA-N
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Description

2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-amino acid with a thiourea derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring.

Scientific Research Applications

2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5,6-dihydro-4H-1,3-thiazine: Lacks the carboxylic acid group but shares the thiazine ring structure.

    2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine: Contains a methyl group instead of a carboxylic acid group.

Uniqueness

2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which can participate in a wide range of chemical reactions. This makes it a versatile building block for the synthesis of various compounds with potential biological activities.

Properties

IUPAC Name

2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c6-5-7-3(4(8)9)1-2-10-5/h3H,1-2H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVRIXFXCHXYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=NC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633970
Record name 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103983-05-7
Record name 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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